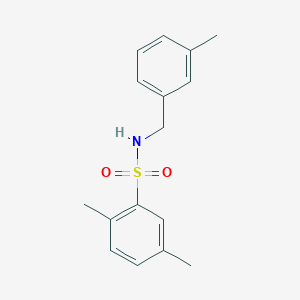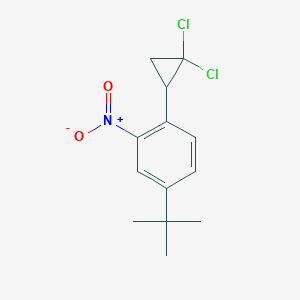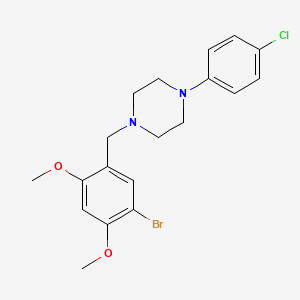
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate, also known as PTPTS, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, such as drug discovery and development, agriculture, and materials science. PTPTS is a white crystalline solid that is soluble in organic solvents and has a melting point of 78-79°C.
Mécanisme D'action
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate exerts its biological effects by inhibiting the activity of acetylcholinesterase, which leads to an accumulation of acetylcholine in the nervous system. This accumulation can cause overstimulation of the nervous system, leading to paralysis and death in insects and pests. In the case of Alzheimer's disease, this compound inhibits the formation of amyloid beta peptides by binding to the enzyme responsible for their production.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in mammals, with no observed adverse effects at doses up to 1000 mg/kg. However, it can cause skin irritation and eye damage upon contact. In insects and pests, this compound causes paralysis and death by disrupting the proper functioning of the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, its low solubility in water can make it challenging to work with in aqueous environments. Additionally, its potential toxicity to non-target organisms must be carefully considered when designing experiments.
Orientations Futures
There are several potential future directions for research on 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate. One area of interest is the development of this compound-based insecticides and herbicides that are more effective and less harmful to non-target organisms than current options. Another area of interest is the continued investigation of this compound as a drug candidate for the treatment of Alzheimer's disease, with a focus on optimizing its pharmacokinetic and pharmacodynamic properties. Additionally, this compound may have potential applications in materials science, such as in the development of new coatings and adhesives.
Méthodes De Synthèse
The synthesis of 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate involves a multi-step process that begins with the reaction of 2,4,6-trichlorophenol with succinic anhydride to form 2,4,6-trichlorophenyl succinic anhydride. This intermediate is then reacted with 4,4,5,5,5-pentafluoropentanol in the presence of a catalyst to yield this compound. The purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate has been studied for its potential use as a herbicide, insecticide, and fungicide due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and pests. This compound has also been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides, which are believed to play a role in the pathogenesis of the disease.
Propriétés
IUPAC Name |
1-O-(4,4,5,5,5-pentafluoropentyl) 4-O-(2,4,6-trichlorophenyl) butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3F5O4/c16-8-6-9(17)13(10(18)7-8)27-12(25)3-2-11(24)26-5-1-4-14(19,20)15(21,22)23/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQYMIGYUGOEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3F5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4888992.png)


![N-(3-methoxypropyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4889014.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4889017.png)
![methyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4889024.png)
![2-cyano-N-cyclohexyl-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4889033.png)
![N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889035.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4889041.png)
![5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889052.png)
![2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4889055.png)


![6-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4889082.png)
